

Decoding the Certificate of Analysis: A Guide to Ochratoxin A-D4

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Compound of Interest

Compound Name: Ochratoxin A-D4

Cat. No.: B12428663

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A Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like **Ochratoxin A-D4** (OTA-D4) is a critical document that guarantees its identity, purity, concentration, and isotopic enrichment. For researchers in toxicology, food safety, and drug development, understanding this document is paramount for ensuring the accuracy and reliability of quantitative analyses, particularly those employing isotope dilution mass spectrometry.

This guide provides an in-depth explanation of a typical CoA for **Ochratoxin A-D4**, detailing the analytical methods used for certification and the significance of each data point.

Certificate of Analysis Summary

Below is a representative Certificate of Analysis for a batch of **Ochratoxin A-D4**.

Certificate of Analysis

Product Information	
Product Name:	Ochratoxin A-D4
Catalogue Number:	OTA-D4-001
Lot/Batch Number:	2025-03A
Chemical Formula:	C ₂₀ H ₁₄ D ₄ ClNO ₆
Molecular Weight:	407.84 g/mol
CAS Number:	Not available (for D4 variant)
Storage Condition:	-20°C in the dark
Expiry Date:	March 2027
Supplied As:	Solution
Solvent:	Acetonitrile

Quantitative Data Summary

The core of the CoA lies in its quantitative data, which certifies the product's fitness for use as an internal standard.

Parameter	Method	Specification	Result
Concentration	LC-MS/MS	10.00 µg/mL ± 0.5 µg/mL	10.12 µg/mL
Uncertainty	-	-	± 0.21 µg/mL
Chemical Purity	HPLC-UV (254 nm)	≥98.0%	99.2%
Isotopic Enrichment	HRMS	≥99 atom % D	99.6 atom % D
Isotopic Purity (d4)	HRMS	Report	98.5%
Residual Solvent	GC-FID	≤0.5%	<0.1% (Acetonitrile)
Water Content	Karl Fischer Titration	≤0.1%	0.05%

Experimental Protocols

Detailed methodologies are crucial for assessing the validity of the certification results.

Concentration Determination by LC-MS/MS

The concentration is determined using a stable isotope dilution assay (SIDA), which is a highly accurate quantification method.^[1]

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).^[2]
- Method: A stock solution of **Ochratoxin A-D4** is prepared gravimetrically. A certified reference material (CRM) of unlabeled Ochratoxin A with a precisely known concentration is used to create a calibration curve. The **Ochratoxin A-D4** solution is then quantified against this curve. The analyte-to-internal standard response ratio is used for quantification, which corrects for variations in sample preparation, injection volume, and matrix effects.^{[1][3]}
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled OTA and OTA-D4 to ensure specificity and sensitivity.

Chemical Purity by HPLC-UV

Chemical purity is assessed to identify and quantify any non-isotopic impurities.

- Instrumentation: HPLC system with a UV-Vis detector.

- **Method:** The sample is injected into the HPLC system, and the chromatogram is recorded at a wavelength where Ochratoxin A has significant absorbance (e.g., 254 nm or 333 nm). Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - **Mobile Phase:** Isocratic or gradient elution with a mixture of acetonitrile and water, often acidified with acetic or formic acid.
 - **Detection:** UV at 254 nm.

Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the identity and determine the isotopic composition of the labeled standard.^[4]

- **Instrumentation:** An LC system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Method:** The sample is introduced into the mass spectrometer, and a high-resolution mass spectrum is acquired.
 - **Isotopic Enrichment:** This value represents the percentage of deuterium atoms at the labeled positions. It is calculated by comparing the measured isotopic distribution with the theoretical distribution for a molecule with the specified level of enrichment.
 - **Isotopic Purity:** This refers to the proportion of molecules that contain the desired number of deuterium atoms (in this case, four). The relative intensities of the ion signals for d0, d1, d2, d3, d4, etc., are measured. The isotopic purity is the percentage of the d4 species relative to the sum of all deuterated species.

Visualizing Key Concepts

Diagrams provide a clear visual representation of the chemical structure and the quality control workflow.

Figure 1. Chemical Structure of **Ochratoxin A-D4**

The diagram above illustrates the structure of Ochratoxin A, with the four deuterium atoms typically placed on the L-phenylalanine moiety, as this is a common synthetic route for deuterated analogs.

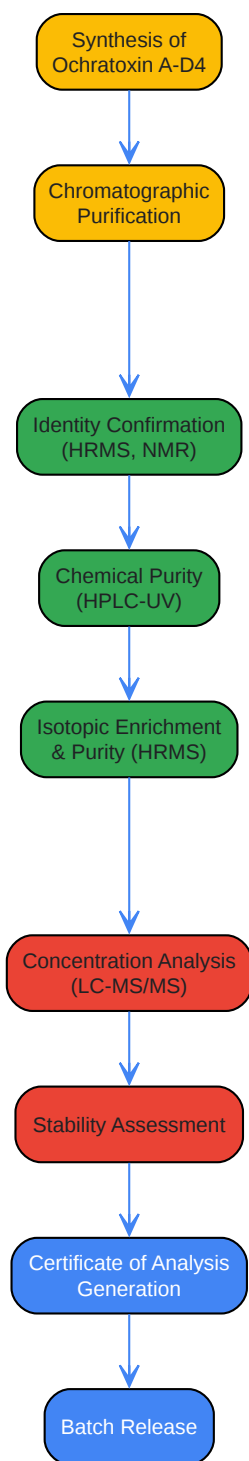


Figure 2. Quality Control & Certification Workflow

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Email: info@benchchem.com